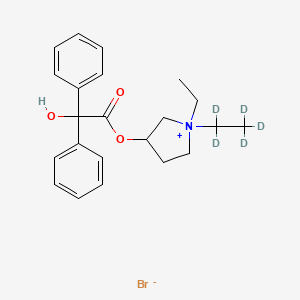

rac-Benzilonium Bromide-d5

Description

Properties

Molecular Formula |

C22H28BrNO3 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

[1-ethyl-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1/i1D3,3D2; |

InChI Key |

GGMMWVHTLAENAS-IYSLTCQOSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to rac-Benzilonium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-Benzilonium Bromide-d5, a deuterated analogue of the anticholinergic agent Benzilonium Bromide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and application in bioanalytical methodologies. All quantitative data is presented in structured tables, and experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is the isotopically labeled form of Benzilonium Bromide, a quaternary ammonium compound with anticholinergic properties. The presence of five deuterium atoms on the ethyl group provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Benzilonium Bromide itself is a muscarinic acetylcholine receptor antagonist, a class of drugs that inhibit the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. This guide will focus on the technical aspects of this compound, providing the necessary information for its use in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 1-Ethyl-1-(Ethyl-d5)-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]pyrrolidinium Bromide |

| Synonyms | This compound, Minelsin-d5, Portyn-d5, Ulcoban-d5 |

| CAS Number | 1050-48-2 (unlabeled) |

| Molecular Formula | C₂₂H₂₃D₅BrNO₃ |

| Molecular Weight | 439.4 g/mol |

| Appearance | Light Brown Solid |

| Melting Point | >175°C (decomposes) |

| Solubility | Soluble in DMSO, Methanol, and Water |

Synthesis

The synthesis of this compound involves a two-step process: the formation of the benzilate ester followed by quaternization of the pyrrolidine nitrogen with deuterated ethyl bromide.

Synthesis of 1-Ethyl-3-pyrrolidinyl Benzilate

This step involves the esterification of 1-ethyl-3-hydroxypyrrolidine with a benzilate derivative.

-

Reactants: 1-ethyl-3-hydroxypyrrolidine and ethyl benzilate.

-

Procedure: A solution of 1-ethyl-3-hydroxypyrrolidine and ethyl benzilate in a suitable aprotic solvent (e.g., toluene) is refluxed in the presence of a catalyst, such as sodium methoxide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Quaternization with Ethyl-d5 Bromide

The final step is the formation of the quaternary ammonium salt using deuterated ethyl bromide.

-

Reactants: 1-Ethyl-3-pyrrolidinyl benzilate and ethyl-d5 bromide.

-

Procedure: The purified 1-ethyl-3-pyrrolidinyl benzilate is dissolved in a polar aprotic solvent such as acetonitrile. An excess of ethyl-d5 bromide is added, and the mixture is stirred at room temperature or gently heated to facilitate the reaction. The formation of the quaternary ammonium salt, which is typically insoluble in the reaction solvent, is observed as a precipitate. The solid product, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Benzilonium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions mediated by acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), and Benzilonium Bromide is expected to have a high affinity for the M3 subtype, which is predominantly found in smooth muscle and glandular tissue.

By blocking the binding of acetylcholine to these receptors, Benzilonium Bromide inhibits the downstream signaling cascade. In the case of M3 receptors, this involves the Gq protein pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The net effect of this blockade in smooth muscle is relaxation, and in glandular tissue, it is the reduction of secretions.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Benzilonium Bromide in biological matrices. A validated gas chromatography-mass spectrometry (GC-MS) method is a common application.

GC-MS Determination of Benzilonium Bromide in Plasma

This protocol is adapted from the principles of quantitative bioanalysis using a deuterated internal standard.

-

Sample Preparation:

-

To 1 mL of plasma, add 50 µL of a known concentration of this compound solution (internal standard).

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Specific fragment ions for Benzilonium Bromide and this compound are selected for quantification and confirmation.

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Benzilonium Bromide in the plasma samples is then determined from this calibration curve.

-

Quantitative Data

Due to the limited publicly available data specifically for Benzilonium Bromide, the following table includes representative pharmacokinetic and pharmacodynamic parameters for similar anticholinergic benzilate compounds. These values should be considered as estimates and may not be directly applicable to Benzilonium Bromide without further experimental verification.

| Parameter | Representative Value | Description |

| Receptor Binding Affinity (Ki for M3) | 1 - 10 nM | The concentration of the drug that occupies 50% of the M3 receptors at equilibrium. |

| IC₅₀ | 5 - 50 nM | The concentration of the drug that inhibits 50% of the functional response mediated by M3 receptors. |

| Plasma Half-life (t½) | 2 - 6 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |

| Peak Plasma Concentration (Cmax) | 10 - 100 ng/mL | The maximum observed plasma concentration after administration. |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | The time at which the peak plasma concentration is observed. |

Conclusion

This compound is a critical tool for the accurate quantification of Benzilonium Bromide in biological matrices. Its stable isotopic label ensures high precision and accuracy in mass spectrometry-based bioanalytical methods. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and a representative experimental protocol for its use. The provided information is intended to support researchers and drug development professionals in their studies involving this important anticholinergic compound. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of Benzilonium Bromide.

An In-Depth Technical Guide to rac-Benzilonium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies for rac-Benzilonium Bromide-d5. This deuterated analog of the anticholinergic agent Benzilonium Bromide serves as a valuable tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a labeled version of Benzilonium Bromide, an anticholinergic drug.[1] The incorporation of five deuterium atoms provides a distinct mass signature for use in mass spectrometry-based analytical methods.

| Property | Value | Source |

| Molecular Formula | C22H23D5BrNO3 | [2] |

| Molecular Weight | 439.4 g/mol | [2] |

| Physical Form | Light Brown Solid | [2] |

| Melting Point | >175°C (decomposition) | [2] |

| Solubility | Soluble in DMSO, Methanol, and Water | [2] |

| Storage Temperature | -20°C | [2] |

Note: Specific quantitative data on isotopic purity and solubility (in mg/mL) are typically provided in the Certificate of Analysis from the supplier. Clearsynth is a known supplier of this compound and can provide a Certificate of Analysis upon request.[3]

Biological Activity: Anticholinergic Mechanism of Action

Benzilonium Bromide, the non-deuterated parent compound, functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system, which is responsible for "rest-and-digest" functions. This antagonism leads to a variety of physiological effects, including the relaxation of smooth muscle and a decrease in secretions.

The primary signaling pathway affected is the G-protein coupled receptor (GPCR) cascade associated with muscarinic receptors (M1, M2, M3, M4, and M5). The binding of Benzilonium Bromide prevents acetylcholine from activating these receptors and initiating downstream signaling events.

Muscarinic Receptor Antagonism Signaling Pathway

Caption: Antagonism of the muscarinic receptor by this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for obtaining accurate and reproducible results. The following sections outline general methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a given sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 or Cyano column (e.g., Purospher RP-18e or Waters Spherisorb Cyano)[4]

Mobile Phase (Example):

-

A mixture of acetonitrile and a buffer solution (e.g., 0.02 M sodium heptane sulfonate solution with 0.1% triethylamine, pH adjusted to 3.45 with phosphoric acid).[5] The ratio of acetonitrile to buffer will need to be optimized.

General Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Set the HPLC parameters:

-

Inject the standards and the sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for analyzing deuterated compounds due to its ability to differentiate based on mass-to-charge ratio.

Objective: To confirm the identity and determine the isotopic purity of this compound.

Instrumentation:

-

A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

General Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum to identify the molecular ion peak corresponding to this compound ([M]+). The expected m/z will be approximately 439.4.

-

Examine the isotopic distribution of the molecular ion peak to assess the level of deuterium incorporation and the presence of any non-deuterated or partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels.

Objective: To confirm the chemical structure and the location of deuterium atoms in this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

General Procedure:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the deuterated ethyl group should be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

-

If necessary, acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described analytical methods may be required. Always refer to the supplier's Certificate of Analysis for lot-specific data.

References

Elucidation of the Molecular Structure of rac-Benzilonium Bromide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the analytical methodologies for the structural elucidation of rac-Benzilonium Bromide-d5, an isotopically labeled quaternary ammonium compound. As an anticholinergic agent, the precise structural confirmation of Benzilonium Bromide and its deuterated analogue is critical for its use as an internal standard in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of the spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, that are pivotal for confirming the molecular structure, with a specific focus on the position of the deuterium labels. Due to the proprietary nature of specific experimental data for this labeled compound, this guide presents a compilation of expected quantitative results and detailed experimental protocols based on established principles of organic spectroscopy.

Introduction

This compound is the deuterated form of Benzilonium Bromide, a quaternary ammonium anticholinergic drug. The introduction of five deuterium atoms into one of the N-ethyl groups provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The structural integrity and the precise location of the deuterium labels are paramount for its application. This guide details the analytical workflow for the complete structural verification of this compound.

Chemical Structure:

Caption: Chemical structure of this compound.

Analytical Methodologies and Expected Data

The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm the connectivity of atoms and the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The absence of signals corresponding to the ethyl group protons where the deuterium is incorporated will confirm the labeling.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The carbon signals of the deuterated ethyl group will show a characteristic triplet multiplicity due to C-D coupling and will be shifted slightly upfield.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the connectivity of the entire molecule. A Heteronuclear Single Quantum Coherence (HSQC) experiment will be particularly useful to correlate the carbons of the deuterated ethyl group with the absence of directly attached protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 10H | Aromatic protons (two phenyl rings) |

| ~5.2 | t | 1H | -CH-O- (pyrrolidinium ring) |

| ~4.0 | s | 1H | -OH |

| ~3.6 - 3.4 | m | 4H | -CH₂-N⁺-CH₂- (pyrrolidinium ring) |

| ~3.3 | q | 2H | -N⁺-CH₂-CH₃ (non-deuterated ethyl group) |

| ~2.2 - 2.0 | m | 2H | -CH₂-CH-O- (pyrrolidinium ring) |

| ~1.2 | t | 3H | -N⁺-CH₂-CH₃ (non-deuterated ethyl group) |

Note: The signals for the -CD₂-CD₃ group are expected to be absent in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester) |

| ~140 | Quaternary aromatic carbons |

| ~128 - 127 | Aromatic CH carbons |

| ~78 | C-OH (quaternary) |

| ~75 | -CH-O- (pyrrolidinium ring) |

| ~55 | -CH₂-N⁺-CH₂- (pyrrolidinium ring) |

| ~50 | -N⁺-CH₂-CH₃ (non-deuterated ethyl group) |

| ~48 (triplet) | -N⁺-CD₂-CD₃ (deuterated ethyl group) |

| ~30 | -CH₂-CH-O- (pyrrolidinium ring) |

| ~8 | -N⁺-CH₂-CH₃ (non-deuterated ethyl group) |

| ~7 (multiplet) | -N⁺-CD₂-CD₃ (deuterated ethyl group) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode, as the molecule is a quaternary ammonium salt and is pre-charged.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion. The isotopic pattern of the molecular ion will confirm the presence of the bromine atom.

-

Tandem MS (MS/MS): Perform fragmentation of the molecular ion to study the fragmentation pattern, which will provide evidence for the structural components.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (calculated) | Ion Formula | Assignment |

| 358.25 | [C₂₂H₂₃D₅NO₃]⁺ | Molecular Ion (cation) |

| 183.08 | [C₁₃H₁₁O]⁺ | Diphenylmethyl cation fragment |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation fragment |

| 103.13 | [C₅H₇D₅N]⁺ | Deuterated N-ethylpyrrolidine fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~3060, 3030 | Medium | Aromatic C-H stretch |

| ~2980, 2870 | Medium | Aliphatic C-H stretch |

| ~2200-2100 | Weak | C-D stretch (deuterated ethyl group) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1490, 1450 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (ester) |

| ~700, 750 | Strong | Aromatic C-H bend (out-of-plane) |

Visualized Workflows

General Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Hypothetical Signaling Pathway Inhibition

Benzilonium Bromide is a muscarinic acetylcholine receptor antagonist. Its mechanism of action involves blocking the effects of acetylcholine at these receptors.

Caption: Antagonistic action of Benzilonium Bromide at the muscarinic receptor.

Conclusion

The structural elucidation of this compound is a critical quality control step to ensure its suitability as an internal standard. A combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive characterization of the molecule. While specific experimental data is often proprietary, the application of fundamental spectroscopic principles allows for a confident confirmation of the molecular structure, including the verification of the site and extent of deuterium labeling. The methodologies and expected data presented in this guide provide a robust framework for the structural analysis of this and similar isotopically labeled compounds.

An In-depth Technical Guide to the Synthesis of rac-Benzilonium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for rac-Benzilonium Bromide-d5, a deuterated isotopologue of the anticholinergic agent Benzilonium Bromide. The synthesis is presented as a multi-step process, commencing from commercially available or readily synthesizable starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and logical relationships to aid in research and development.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Preparation of 1-ethyl-3-pyrrolidinol: This intermediate can be obtained from commercial sources or synthesized via established methods.

-

Esterification of 1-ethyl-3-pyrrolidinol with Benzilic Acid: This step forms the tertiary amine precursor, 1-ethyl-3-(benziloyloxy)pyrrolidine.

-

Quaternization with Bromoethane-d5: The final step involves the reaction of the tertiary amine with bromoethane-d5 to yield the desired deuterated product.

The isotopic label is introduced in the final step using a commercially available deuterated reagent, which provides a high level of deuterium incorporation.

Experimental Protocols

Step 1: Preparation of 1-ethyl-3-pyrrolidinol

1-ethyl-3-pyrrolidinol is a commercially available starting material. Alternatively, it can be synthesized by the reductive amination of 4-chloro-3-hydroxybutyronitrile with acetaldehyde, followed by cyclization.

Step 2: Synthesis of 1-ethyl-3-(benziloyloxy)pyrrolidine

This procedure describes the esterification of 1-ethyl-3-pyrrolidinol with benzilic acid using a carbodiimide coupling agent.

-

Materials:

-

1-ethyl-3-pyrrolidinol (1.0 eq)

-

Benzilic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

To a solution of benzilic acid and 1-ethyl-3-pyrrolidinol in anhydrous dichloromethane, add DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-ethyl-3-(benziloyloxy)pyrrolidine.

-

Step 3: Synthesis of this compound

This final step involves the quaternization of the tertiary amine intermediate with bromoethane-d5.

-

Materials:

-

1-ethyl-3-(benziloyloxy)pyrrolidine (1.0 eq)

-

Bromoethane-d5 (1.5 eq)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

Dissolve 1-ethyl-3-(benziloyloxy)pyrrolidine in anhydrous acetonitrile.

-

Add bromoethane-d5 to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.

-

Monitor the reaction for the precipitation of the quaternary ammonium salt.

-

After completion, cool the reaction mixture to room temperature and then to 0-4 °C to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₃D₅BrNO₃ |

| Molecular Weight | 439.4 g/mol |

| Appearance | White to off-white solid |

| Deuterium Incorporation | >98% |

Table 2: Proposed Reaction Parameters and Expected Outcomes

| Step | Reactants | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | N/A (Commercial) | N/A | N/A | N/A | N/A | N/A |

| 2 | 1-ethyl-3-pyrrolidinol, Benzilic acid | DCC, DMAP | Dichloromethane | 0 °C to RT | 12-18 h | 70-85% |

| 3 | 1-ethyl-3-(benziloyloxy)pyrrolidine | Bromoethane-d5 | Acetonitrile | Reflux (82 °C) | 24-48 h | 80-95% |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthesis of this compound.

In-Depth Technical Guide: rac-Benzilonium Bromide-d5 Safety Profile

This technical guide provides a comprehensive overview of the safety data for rac-Benzilonium Bromide-d5, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets of closely related compounds and product specifications for the deuterated substance.

Chemical and Physical Properties

This compound is a labeled form of Benzilonium Bromide, an anticholinergic drug.[1] The deuterated form is often used as an analytical standard in research and development.[2]

| Property | Value | Source |

| Molecular Formula | C22H23D5BrNO3 | [1] |

| Molecular Weight | 439.4 g/mol | [1] |

| Appearance | Light Brown Solid | [1] |

| Melting Point | >175°C (decomposes) | [1] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

| Storage Temperature | -20°C | [1][3] |

| Shipping Temperature | Blue Ice | [1] |

Hazard Identification and Classification

Based on data from related benzalkonium compounds, this compound is considered a hazardous substance.[4][5] The primary hazards are associated with its corrosive and toxic properties.

GHS Hazard Statements:

Pictogram:

-

Skull and Crossbones (GHS06)[5]

The following diagram illustrates the general hazard identification and response workflow.

Toxicological Information

Toxicological data for benzalkonium halides indicate moderate acute oral toxicity and low to moderate acute dermal toxicity.[7] Ingestion of sufficient quantities can lead to severe health effects.[4]

| Exposure Route | Species | Value | Source |

| Oral LD50 | Rat | 240–795 mg/kg bw | [7] |

| Oral LD50 | Mouse | 150–340 mg/kg bw | [7] |

| Dermal LD50 | Rat | 930–2848 mg/kg bw | [7] |

| Dermal LD50 | Rabbit | 2730–3413 mg/kg bw | [7] |

Health Effects:

-

Ingestion: Harmful or fatal if swallowed.[4] Can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[4]

-

Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[4][5] Can produce chemical burns upon direct contact.[4]

-

Eye Contact: Causes serious eye damage, potentially leading to irreversible injury and blindness.[4]

-

Inhalation: May cause respiratory irritation.[5]

Studies on benzalkonium chloride (BAC) have shown genotoxic effects in mammalian and plant cells at environmentally relevant concentrations.[8] However, a broader evaluation of benzalkonium halides concluded they are not considered to have genotoxic or carcinogenic potential.[7]

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

| Aspect | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. | [5][6][9] |

| Storage | Store at -20°C in a tightly closed container. Keep in a dry, cool, and well-ventilated place. Protect from light and moisture. | [1][3][9] |

| Incompatible Materials | Strong oxidizing agents. | [9] |

The following diagram outlines the recommended personal protective equipment (PPE) and engineering controls.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

| Spill Size | Procedure | Source |

| Minor Spill | Remove ignition sources. Clean up immediately, avoiding contact with skin and eyes. Use dry clean-up procedures to avoid generating dust. Place in a suitable, labeled container for disposal. | [4] |

| Major Spill | Evacuate the area and move upwind. Alert emergency responders. Do not touch the spilled material. | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not publicly available in the searched safety data sheets. Researchers should refer to specific analytical methods or literature where this standard is employed. The general solubility information can be used to prepare stock solutions. For example, to prepare a solution, one could add solvents like DMSO, Methanol, or Water.[1] If precipitation occurs, heating and/or sonication may aid in dissolution.[3]

Signaling Pathways

The primary mechanism of action for Benzilonium Bromide is as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. This action is responsible for its therapeutic effects. The deuterated form is expected to have the same pharmacological target. No specific safety-related signaling pathways were detailed in the provided search results. The toxicity is primarily due to its corrosive nature and systemic effects following significant exposure.

References

- 1. usbio.net [usbio.net]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Action of rac-Benzilonium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the mechanism of action of rac-Benzilonium Bromide-d5. As the deuterated analogue of Benzilonium Bromide, its pharmacological activity is identical to the parent compound. Benzilonium Bromide is a quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its primary mechanism involves the competitive blockade of acetylcholine at all five muscarinic receptor subtypes (M1-M5), leading to the inhibition of parasympathetic nerve stimulation. This guide details the underlying signaling pathways, presents comparative pharmacological data for the muscarinic antagonist class, and outlines the experimental protocols used for characterization.

Introduction

This compound is the deuterium-labeled form of Benzilonium Bromide, a synthetic quaternary ammonium anticholinergic agent. The inclusion of five deuterium atoms makes it suitable as an internal standard for mass spectrometry-based quantification of the non-deuterated drug. The mechanism of action is conferred by the parent molecule, Benzilonium Bromide.

As a muscarinic antagonist, Benzilonium Bromide blocks the actions of the neurotransmitter acetylcholine (ACh) at muscarinic receptors located on the cell membranes of various tissues, including smooth muscle, cardiac muscle, and glandular tissues.[1] This blockade effectively counters the "rest-and-digest" functions of the parasympathetic nervous system.[2] Historically, compounds in this class have been utilized for their antispasmodic effects on the gastrointestinal tract and their ability to reduce gastric secretions.[3]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of Benzilonium Bromide is competitive antagonism at muscarinic acetylcholine receptors. There are five genetically distinct subtypes of mAChRs (M1-M5), which are all G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.

-

M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Upon activation by acetylcholine, Gq/11 stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is the key event leading to cellular responses such as smooth muscle contraction and glandular secretion.[3]

-

M2 and M4 Receptors: These subtypes couple through the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect on tissues like the heart (bradycardia).

Benzilonium Bromide, as a non-selective antagonist, binds to the same site as acetylcholine on these receptors but does not activate them. By occupying the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascades. The most clinically relevant effect for gastrointestinal applications is the blockade of M3 receptors on smooth muscle and secretory glands.[1]

Signaling Pathway Diagram

Quantitative Pharmacological Data

| Compound | M1 (Neuronal) Ki (nM) | M2 (Cardiac) Ki (nM) | M3 (Glandular/Smooth Muscle) Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity |

| Atropine | 1.6 | 4.6 | ~2 | - | - | Non-selective |

| Ipratropium | ~20 | ~20 | ~20 | - | - | Non-selective |

| Tiotropium | 10 | 18 | 5 | 13 | 10 | Non-selective (Kinetic M3) |

| Pirenzepine | 8 | 320 | 150 | - | - | M1 Selective |

| 4-DAMP | 9 | 16 | 0.8 | 4 | 20 | M3 Selective |

| Otilonium Bromide | 120 | 140 | - | 130 | 160 | Non-selective |

| Benzilonium Bromide | Data not available | Data not available | Data not available | Data not available | Data not available | Presumed Non-selective |

Data compiled from various pharmacological sources for comparative purposes. The profile of Benzilonium Bromide is expected to be similar to other non-selective quaternary ammonium antagonists like Ipratropium.

Experimental Protocols

The affinity and selectivity of a muscarinic antagonist like Benzilonium Bromide are determined using established in vitro pharmacological assays. The most common method is the radioligand competition binding assay.

Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound (e.g., Benzilonium Bromide) for muscarinic receptor subtypes.

1. Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A non-selective, high-affinity muscarinic antagonist radiolabeled with tritium, typically [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: Benzilonium Bromide, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled, potent muscarinic antagonist like atropine.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with MgCl2.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter & Cocktail: For quantifying radioactivity.

2. Procedure:

-

Membrane Preparation: Homogenize transfected cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine protein concentration via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the following in each well:

-

Receptor membranes (typically 10-50 µg of protein).

-

A fixed concentration of [3H]-NMS (typically at its Kd value, e.g., ~0.5 nM).

-

Varying concentrations of the test compound (Benzilonium Bromide), typically spanning a 5-log unit range (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of atropine.

-

-

Incubation: Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Conclusion

The mechanism of action of this compound is identical to that of Benzilonium Bromide, which functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors. By blocking M1-M5 receptors, it inhibits the physiological effects of parasympathetic stimulation. Its therapeutic utility, particularly as an antispasmodic, is primarily derived from the blockade of M3 receptors on gastrointestinal smooth muscle and exocrine glands, which prevents acetylcholine-induced calcium mobilization and subsequent contraction and secretion. While specific quantitative affinity data for this compound are not widely published, its pharmacological profile can be confidently inferred from its chemical class and can be precisely determined using standard experimental protocols such as radioligand binding assays.

References

An In-depth Technical Guide to the Anticholinergic Properties of Bencycloquidium Bromide

Introduction

Bencycloquidium Bromide (BCQB) is a novel quaternary ammonium anticholinergic agent characterized by its high affinity and selectivity for muscarinic M3 receptors.[1][2][3] As a potent muscarinic antagonist, BCQB holds therapeutic potential for conditions involving cholinergic overactivity, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][3] This document provides a detailed technical overview of the anticholinergic properties of Bencycloquidium Bromide, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Bencycloquidium Bromide (BCQB)

-

IUPAC Name: 3-(2-cyclopentyl-2-hydroxy-2-phenylethoxy)-1-methylquinuclidin-1-ium bromide[1]

-

CAS Number: 860804-18-8[1]

-

Molecular Formula: C21H32BrNO2[1]

-

Molecular Weight: 410.40 g/mol [1]

Benzilonium Bromide

-

Molecular Formula: C22H28BrNO3

-

Molecular Weight: 434.37 g/mol

Anticholinergic Properties: Quantitative Data

The anticholinergic activity of Bencycloquidium Bromide has been quantified through various in vitro assays, demonstrating its affinity for muscarinic receptors and its functional antagonism of cholinergic stimulation.

| Receptor Subtype | Preparation | pKi |

| M1 | Chinese Hamster Ovary (CHO) cells | 7.86[1][3] |

| M2 | Chinese Hamster Ovary (CHO) cells | 7.21[1][3] |

| M3 | Chinese Hamster Ovary (CHO) cells | 8.21[1][3] |

pKi is the negative logarithm of the inhibition constant (Ki).

| Tissue Preparation | Agonist | pA2 |

| Guinea Pig Trachea | Methacholine | 8.85[1][3] |

| Guinea Pig Ileum | Methacholine | 8.71[1][3] |

| Guinea Pig Urinary Bladder | Methacholine | 8.57[1][3] |

| Guinea Pig Right Atrium | Methacholine | 8.19[1][3] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the anticholinergic properties of Bencycloquidium Bromide.

Objective: To determine the binding affinity (Ki) of Bencycloquidium Bromide for M1, M2, and M3 muscarinic acetylcholine receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured under standard conditions.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

Cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration near its Kd value.

-

Increasing concentrations of unlabeled Bencycloquidium Bromide are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The incubation is carried out at a controlled temperature for a defined period to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to fit a one-site competition model, yielding the IC50 value (the concentration of BCQB that inhibits 50% of specific radioligand binding).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional antagonist potency (pA2) of Bencycloquidium Bromide against agonist-induced smooth muscle contraction and cardiac effects.

Methodology:

-

Tissue Preparation:

-

Tissues such as guinea pig trachea, ileum, urinary bladder, and right atrium are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissues are allowed to equilibrate under a resting tension.

-

-

Cumulative Concentration-Response Curves:

-

A cumulative concentration-response curve to an agonist (e.g., methacholine) is established to determine the baseline response.

-

The tissues are then washed and incubated with a specific concentration of Bencycloquidium Bromide for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of BCQB.

-

This process is repeated with several different concentrations of BCQB.

-

-

Data Analysis:

-

The concentration-response curves are plotted, and the rightward shift caused by Bencycloquidium Bromide is measured.

-

A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Visualizations

Caption: Mechanism of M3 receptor antagonism by BCQB.

Caption: Workflow for muscarinic antagonist drug development.

Conclusion

Bencycloquidium Bromide is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its functional antagonism demonstrated in various smooth muscle preparations, underscores its potential as a therapeutic agent for diseases characterized by cholinergic hyperactivity. The data presented in this guide provide a comprehensive foundation for further research and development of this compound. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists engaged in the discovery and characterization of novel anticholinergic drugs.

References

A Technical Guide to the Applications of Labeled Benzalkonium Bromide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of labeled benzalkonium bromide and its structural analogs. Given the limited direct research on a compound specifically named "Benzilonium Bromide," this paper focuses on the closely related and widely studied quaternary ammonium compound, Benzalkonium Bromide. The applications detailed herein leverage isotopic and fluorescent labeling to investigate its antimicrobial mechanisms, cellular interactions, and resistance pathways.

Introduction to Benzalkonium Bromide

Benzalkonium bromide is a quaternary ammonium cationic surfactant with broad-spectrum antimicrobial properties.[1][2][3] It is extensively used as a disinfectant, antiseptic, and preservative in pharmaceutical, cosmetic, and industrial applications.[1][2][4] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents.[5] To further elucidate its biological interactions and the development of microbial resistance, researchers have turned to labeled forms of benzalkonium compounds.

Labeled Analogs of Benzalkonium Bromide

The synthesis of labeled benzalkonium compounds, including both isotopically and fluorescently tagged analogs, provides powerful tools for a range of scientific investigations.

-

Isotopically Labeled Benzalkonium Analogs: While direct studies on isotopically labeled Benzalkonium Bromide are not prevalent in the available literature, the synthesis of labeled precursors is well-documented. For instance, methods exist for synthesizing benzyl bromide compounds with isotope-labeled benzene rings (using deuterium, tritium, ¹³C, or ¹⁴C). These labeled precursors are crucial for producing radiolabeled benzalkonium analogs to be used in metabolic, pharmacokinetic, and environmental fate studies.

-

Fluorescently Labeled Benzalkonium Analogs: A notable example of a fluorescently labeled analog is N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA), a fluorescent analog of benzalkonium chloride. This compound has been instrumental in studying the mechanisms of bacterial resistance to quaternary ammonium compounds.

Applications of Labeled Benzalkonium Analogs in Research

The primary application of labeled benzalkonium analogs is in the study of antimicrobial resistance and the compound's mode of action at a cellular level.

Fluorescently labeled analogs like NBD-DDA allow for the direct visualization and quantification of the compound's interaction with bacterial cells.

-

Cellular Accumulation Studies: Research has utilized NBD-DDA to demonstrate that reduced cellular accumulation is a key mechanism of evolved benzalkonium tolerance in bacteria such as E. coli. Confocal laser scanning microscopy (CLSM) has shown that NBD-DDA preferentially localizes to the cell envelope, a primary target for these types of disinfectants.

-

Efflux Pump Activity: By using fluorescent analogs, it has been shown that efflux pumps, such as the TolC-mediated system in E. coli, are responsible for the active removal of the compound from the cell, thus contributing to resistance.

The ability to track the labeled compound within a biological system provides valuable insights into its mode of action. The localization of NBD-DDA to the bacterial cell envelope confirms that membrane disruption is a key part of its antimicrobial activity.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving benzalkonium bromide and its analogs.

| Parameter | Organism | Value | Application |

| Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride | Salmonella enterica serovar Virchow | 4 to 256 mg/liter | Antimicrobial Susceptibility Testing |

| Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride | E. coli O157 | >1,000 mg/liter | Antimicrobial Susceptibility Testing |

| Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride | Listeria monocytogenes | 10 to 30 mg/liter | Antimicrobial Susceptibility Testing |

Experimental Protocols

This protocol provides a general workflow for the synthesis of a fluorescently labeled quaternary ammonium compound analogous to benzalkonium.

Methodology:

-

Nucleophilic Substitution: N,N-dimethylethylenediamine is reacted with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to form the fluorescent intermediate. The reaction is typically carried out at room temperature with stirring.

-

Purification of Intermediate: The resulting fluorescent intermediate is purified using column chromatography.

-

Quaternization: The purified intermediate is then reacted with an alkyl halide, such as dodecyl bromide, in a solvent like acetonitrile. This reaction is usually performed at an elevated temperature to facilitate the formation of the quaternary ammonium salt.

-

Final Product Purification: The final fluorescently labeled product (NBD-DDA) is purified, often by recrystallization, to yield the final product.

This protocol outlines the general steps for visualizing the localization of a fluorescently labeled benzalkonium analog in bacterial cells.

Methodology:

-

Bacterial Culture Preparation: Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.

-

Incubation with Labeled Compound: Harvest the bacterial cells by centrifugation and resuspend them in a suitable buffer. Add the fluorescently labeled benzalkonium analog (e.g., NBD-DDA) to the cell suspension and incubate for a specific period.

-

Washing: After incubation, wash the cells multiple times with a fresh buffer to remove any unbound fluorescent compound.

-

Sample Mounting: Resuspend the washed cells and mount them on a microscope slide for imaging.

-

Confocal Microscopy: Visualize the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the fluorophore (e.g., NBD).

-

Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescent signal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between benzalkonium bromide exposure, cellular mechanisms of action, and the development of resistance.

This diagram illustrates that while benzalkonium bromide's primary mode of action is through cell membrane disruption, bacteria can develop resistance by reducing the intracellular concentration of the compound, often through the activation of efflux pumps.

Conclusion

The use of labeled benzalkonium bromide analogs, particularly fluorescently tagged compounds, has significantly advanced our understanding of the interactions between these important antimicrobials and microbial cells. These tools are invaluable for researchers and drug development professionals working to combat antimicrobial resistance and to design more effective disinfectants and preservatives. Future research utilizing a broader range of isotopically and fluorescently labeled benzalkonium compounds will likely uncover further details of their biological activity and potential applications.

References

Methodological & Application

Application Note: High-Throughput Analysis of rac-Benzilonium Bromide-d5 using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of rac-Benzilonium Bromide, with rac-Benzilonium Bromide-d5 serving as an internal standard. Benzilonium Bromide is an anticholinergic agent that acts as a competitive antagonist of muscarinic M3 receptors. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high precision and accuracy.

Introduction

Benzilonium Bromide is a quaternary ammonium compound that functions as a muscarinic receptor antagonist, with a particular affinity for the M3 subtype. These receptors are primarily located on smooth muscle cells and glandular tissue, and their blockade leads to effects such as bronchodilation and reduced salivary and gastric secretions. Due to its therapeutic potential, a reliable and sensitive analytical method is crucial for its quantitative determination in various biological and pharmaceutical matrices.

This application note describes a highly selective and sensitive HPLC-MS/MS method for the analysis of rac-Benzilonium Bromide. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample processing.

Signaling Pathway of Benzilonium Bromide

Benzilonium Bromide exerts its pharmacological effect by competitively inhibiting the binding of acetylcholine to muscarinic M3 receptors. This blockade disrupts the downstream signaling cascade, which normally involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a physiological response such as smooth muscle contraction. By preventing the initial binding of acetylcholine, Benzilonium Bromide effectively inhibits this entire pathway.

Caption: Signaling pathway of Benzilonium Bromide as a muscarinic M3 receptor antagonist.

Experimental Protocols

Materials and Reagents

-

rac-Benzilonium Bromide reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load 500 µL of the sample (e.g., plasma, urine, or dissolved pharmaceutical formulation) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Analysis Workflow

Caption: General workflow for the HPLC-MS/MS analysis of rac-Benzilonium Bromide.

HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Quantitative Data

The mass transitions for rac-Benzilonium Bromide and its deuterated internal standard were determined by infusing standard solutions into the mass spectrometer. The precursor ion corresponds to the [M]+ species. The most abundant and stable product ions were selected for quantification and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| rac-Benzilonium Bromide | 354.2 | 167.1 | 105.1 | 25 |

| This compound | 359.2 | 167.1 | 110.1 | 25 |

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of rac-Benzilonium Bromide in various matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications in pharmaceutical development and research. The detailed protocols for sample preparation and analysis, along with the provided mass spectrometric parameters, offer a solid foundation for implementing this method in a laboratory setting.

Application Notes and Protocols for the Quantification of Benzilonium Bromide using rac-Benzilonium Bromide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzilonium Bromide is a quaternary ammonium compound with anticholinergic properties, previously investigated for its effects on gastrointestinal motility. Accurate quantification of Benzilonium Bromide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as rac-Benzilonium Bromide-d5, is the gold standard for bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.

This document provides a detailed protocol for the quantification of Benzilonium Bromide in human plasma using this compound as an internal standard. The presented method is a representative procedure based on established bioanalytical techniques for similar quaternary ammonium compounds and requires validation according to regulatory guidelines.

Experimental Protocols

Materials and Reagents

-

Benzilonium Bromide reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Stock and Working Solutions

-

Benzilonium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzilonium Bromide in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Benzilonium Bromide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow

Caption: Workflow for the quantification of Benzilonium Bromide in plasma.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 500°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benzilonium Bromide | 354.2 | 105.1 | 100 | 25 |

| This compound | 359.2 | 105.1 | 100 | 25 |

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analyte and internal standard.

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Benzilonium Bromide | 0.1 - 100 | > 0.995 | 1/x² |

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Signaling Pathways and Logical Relationships

The quantification of a drug in a biological matrix is a critical step in understanding its pharmacokinetic profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

Pharmacokinetic Analysis Workflow

Caption: Logical flow from drug administration to pharmacokinetic parameter estimation.

Conclusion

The presented application note provides a comprehensive and detailed protocol for the quantification of Benzilonium Bromide in human plasma using this compound as an internal standard with LC-MS/MS. Adherence to this protocol, followed by a full method validation, will ensure the generation of high-quality, reliable data essential for drug development and research. The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical method, minimizing the impact of matrix effects and improving the overall accuracy and precision of the results.

Application Note: High-Throughput Bioanalysis of Benzilonium Bromide in Human Plasma using rac-Benzilonium Bromide-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of benzilonium bromide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes rac-Benzilonium Bromide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. A simple protein precipitation protocol is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Benzilonium bromide is a quaternary ammonium compound that acts as a muscarinic acetylcholine receptor antagonist, with a degree of selectivity for the M3 receptor. Its pharmacological action makes it a subject of interest in drug development for various conditions. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of benzilonium bromide in biological matrices is essential.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] They co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for matrix effects and variations in sample processing and instrument response.[3] this compound, a deuterated analog of benzilonium bromide, is an ideal internal standard for this purpose, ensuring the reliability and reproducibility of the bioanalytical data.[4]

This application note provides a detailed protocol for the extraction and quantification of benzilonium bromide from human plasma, highlighting the use of this compound for robust bioanalysis.

Experimental Protocols

Materials and Reagents

-

Benzilonium Bromide analytical standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Benzilonium Bromide in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile) to all samples except the blank, to which 10 µL of acetonitrile is added.

-

Add 300 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | A standard UHPLC system |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Optimized for the specific instrument |

Table 1: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzilonium Bromide | 396.2 | 112.1 | 25 |

| This compound | 401.2 | 112.1 | 25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Results and Discussion

This method provides a rapid and reliable approach for the quantification of benzilonium bromide in human plasma. The use of this compound as an internal standard ensures accurate and precise results by compensating for potential variations in sample preparation and instrument response.

Method Validation (Representative Data)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[5][6] The following table summarizes the expected performance characteristics of this method.

Table 2: Summary of Expected Method Validation Parameters

| Parameter | Expected Result |

| Calibration Curve Range | 0.1 - 100 ng/mL |

| Linearity (r²) | > 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | < 15% (< 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |

Signaling Pathway and Workflow Diagrams

Benzilonium Bromide Mechanism of Action

Benzilonium bromide is an antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype.[7] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily signals through the Gq protein pathway.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses such as smooth muscle contraction. By blocking this receptor, benzilonium bromide inhibits these downstream effects.

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by Benzilonium Bromide.

Bioanalytical Workflow

The following diagram illustrates the experimental workflow for the quantification of benzilonium bromide in human plasma.

Caption: Experimental Workflow for Benzilonium Bromide Bioanalysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of benzilonium bromide in human plasma. The use of this compound as an internal standard is crucial for achieving the accuracy and precision required for regulated bioanalysis. This method is well-suited for supporting pharmacokinetic studies in the development of drugs targeting the muscarinic acetylcholine receptor system.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for rac-Benzilonium Bromide-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rac-Benzilonium Bromide-d5 as an internal standard in pharmacokinetic (PK) studies of Benzilonium Bromide. Due to limited publicly available pharmacokinetic data on Benzilonium Bromide, this document presents a representative bioanalytical method and a hypothetical pharmacokinetic study design based on the properties of similar quaternary ammonium compounds and established bioanalytical practices.

Introduction to Benzilonium Bromide and the Role of a Deuterated Internal Standard